molecular formula C9H4ClN3 B8807697 8-Chloro-1,7-naphthyridine-3-carbonitrile

8-Chloro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B8807697
M. Wt: 189.60 g/mol
InChI Key: NQADCKAWFXTEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1,7-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4ClN3

Molecular Weight

189.60 g/mol

IUPAC Name

8-chloro-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-9-8-7(1-2-12-9)3-6(4-11)5-13-8/h1-3,5H

InChI Key

NQADCKAWFXTEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A screw-cap vial was charged with 3-chloro-1,7-naphthyridin-8(7H)-one (100 mg, 0.554 mmol), zinc cyanide (52.7 μl, 0.831 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (45.5 mg, 0.111 mmol), tris(dibenzylideneacetone)dipalladium(0) (40.6 mg, 0.044 mmol), DMF (2.74 mL) and water (28 μL). The vial was purged with argon, sealed, and stirred at 110° C. for 1 hour. The mixture was filtered through a pad of Celite, which was rinsed with methanol and dimethylsulfoxide. The combined filtrates were concentrated, and a few drops of water were added. The resulting solids were collected by vacuum filtration, rinsed with water and dried. The solids were suspended in toluene (3.5 mL), and phosphorus oxychloride (98 μL, 1.052 mmol) and DIPEA (122 μL, 0.701 mmol) were added. The reaction was stirred at 120° C. for 1.5 hours, cooled to RT, diluted with EtOAc, and washed with 2 M aqueous sodium carbonate. The organic portion was dried over anhydrous sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography, eluting with 5-50% EtOAc in heptanes, to provide the title compound (50 mg, 0.264 mmol) as a white solid. LC/MS (ESI+) m/z=190 (M+H)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
45.5 mg
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
52.7 μL
Type
catalyst
Reaction Step One
Quantity
40.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
28 μL
Type
solvent
Reaction Step One
Name
Quantity
2.74 mL
Type
solvent
Reaction Step One
Quantity
98 μL
Type
reactant
Reaction Step Two
Name
Quantity
122 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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